2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated cyanoenone core linked to a 4,5,6,7-tetrahydro-1-benzothiophene ring system. This compound is part of a broader class of benzothiophene derivatives, which are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-2-30-23(29)20-17-5-3-4-6-18(17)32-22(20)25-21(28)15(12-24)11-14-7-9-16(10-8-14)31-13-19(26)27/h7-11H,2-6,13H2,1H3,(H,25,28)(H,26,27)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQQUPYKUMEHE-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid (commonly referred to as compound A ) is a synthetic organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for compound A is , which includes a benzothiophene moiety that may contribute to its biological activity. The structural complexity suggests multiple interaction sites for biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound A , particularly through its effects on various cancer cell lines. In vitro evaluations indicate that compound A exhibits selective cytotoxicity against several cancer types.
Table 1: Anticancer Activity of Compound A
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 (Leukemia) | 0.0034 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 4.14 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 2.40 | Upregulation of pro-apoptotic factors |
| HCT116 (Colon) | 3.04 | Inhibition of PI3K pathway |
Apoptosis Induction
Compound A has been shown to induce apoptosis in cancer cells through several pathways:
- Caspase Activation : Activation of caspase 3 leads to programmed cell death.
- Bcl-2 Family Modulation : The compound reduces Bcl-2 levels while increasing Bax and P53, promoting apoptosis.
- Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing proliferation.
PI3K Pathway Inhibition
The phosphoinositide 3-kinase (PI3K) pathway plays a critical role in cell growth and survival. Compound A has demonstrated potent inhibition of PI3Kδ, which is particularly relevant in B-cell malignancies.
Study 1: National Cancer Institute Evaluation
In a comprehensive study conducted by the National Cancer Institute (NCI), compound A was tested against a panel of 60 cancer cell lines. Results indicated a broad spectrum of activity with high selectivity towards leukemia cells, suggesting its potential as a targeted therapy.
Study 2: Molecular Modeling and Synthesis
Further investigations involved molecular modeling to optimize the structure of compound A for enhanced biological activity. The synthesized derivatives were evaluated for their anticancer efficacy, with promising results indicating improved potency and selectivity.
Comparison with Similar Compounds
Geometric Isomerism: (Z) vs. (E) Configuration
The (Z)-configuration of the α,β-unsaturated cyanoenone in the target compound distinguishes it from its (E)-isomer, {4-[(1E)-2-Cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid (PubChem CID: 402605-82-7). The (E)-isomer exhibits altered spatial orientation, which may impact intermolecular interactions, solubility, and binding affinity in biological systems .
Substituent Variations in Benzothiophene Derivatives
- 2-(3,4-Dimethoxyphenyl)-2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)acetic acid (6d): This analogue replaces the cyanoenone-phenoxy group with a 3,4-dimethoxyphenyl moiety. The synthesis yield (82%) highlights efficient Petasis multicomponent reaction conditions .
- {[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}(oxo)acetic acid: This compound features a formic acid chain instead of acetic acid, reducing steric bulk and acidity (pKa ~3.5–4.5 for carboxylic acids vs. ~1.5–2.5 for formic acid derivatives). Commercial availability suggests its utility as a synthetic intermediate .
Heterocyclic Modifications
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methyl]phenyl]amino]acetamide: Replacing the phenoxy-acetic acid with a pyrazole-containing acetamide chain introduces hydrogen-bonding capabilities, which may enhance target selectivity in kinase inhibition assays .
Physicochemical and Spectral Comparisons
Table 1: Structural and Functional Comparison
Key Observations:
Stereoelectronic Effects: The (Z)-configuration in the target compound may enhance intramolecular hydrogen bonding between the cyano group and the adjacent amide, as suggested by upfield shifts in NMR spectra .
Solubility : The acetic acid moiety (pKa ~2.5) in the target compound improves aqueous solubility compared to its formic acid analogue (pKa ~3.5) .
Synthetic Efficiency : Multicomponent reactions (e.g., Petasis) yield higher efficiency (82%) for dimethoxyphenyl analogues compared to traditional diazotization methods (50–70% yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
